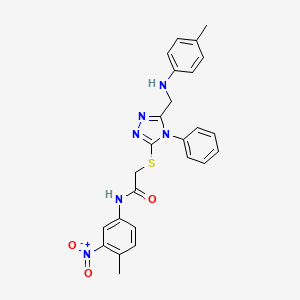
N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N6O3S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Methyl-3-nitrophenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, particularly focusing on its anticancer and antimicrobial activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The structural framework includes a triazole ring, which is known for its biological activity. The presence of the nitrophenyl and thioacetamide moieties enhances the compound's potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in vitro assays using human cancer cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and Caco-2 (colorectal cancer) have shown that the compound induces apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent cell death. The IC50 values reported for Caco-2 cells were approximately 16.63 ± 0.27 μM, indicating a stronger cytotoxic effect compared to standard chemotherapeutics like cisplatin and etoposide .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies indicate that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Data Table: Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | Caco-2 | 16.63 ± 0.27 μM | Induction of apoptosis via ROS generation |
| MDA-MB-231 | Not specified | Cell cycle arrest and apoptosis | |
| LNCaP | Not specified | Apoptosis induction | |
| Antimicrobial | Gram-positive bacteria | Significant inhibition observed | Disruption of bacterial cell wall synthesis |
| Gram-negative bacteria | Significant inhibition observed | Inhibition of protein synthesis |
Case Studies
- Cytotoxicity Study : A study employing the MTT assay revealed that this compound exhibited remarkable cytotoxicity against colorectal adenocarcinoma cells (Caco-2). The study concluded that the compound's ability to induce apoptosis could be leveraged in developing new cancer therapies.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it effectively inhibited bacterial growth, suggesting its potential as a lead compound in antibiotic development.
属性
分子式 |
C25H24N6O3S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C25H24N6O3S/c1-17-8-11-19(12-9-17)26-15-23-28-29-25(30(23)21-6-4-3-5-7-21)35-16-24(32)27-20-13-10-18(2)22(14-20)31(33)34/h3-14,26H,15-16H2,1-2H3,(H,27,32) |
InChI 键 |
GWMODMFRACIKFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















